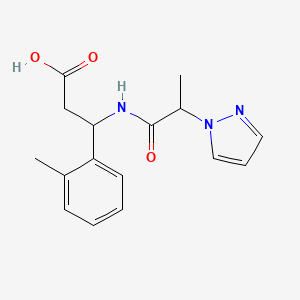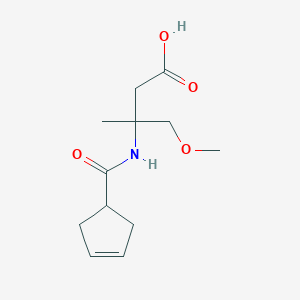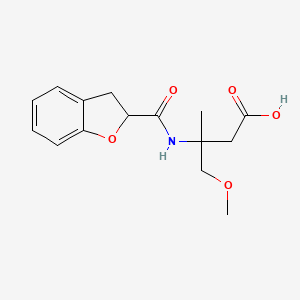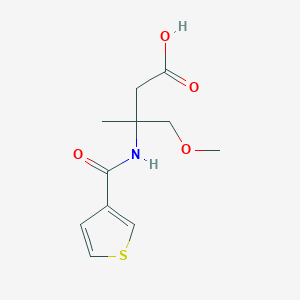![molecular formula C21H24N2O5 B6663636 4-Methoxy-3-methyl-3-[(1-naphthalen-1-yl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid](/img/structure/B6663636.png)
4-Methoxy-3-methyl-3-[(1-naphthalen-1-yl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-methyl-3-[(1-naphthalen-1-yl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a naphthalene ring system, a pyrrolidine ring, and various functional groups, including methoxy, methyl, and carboxylic acid groups. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the naphthalene ring system. One common approach is to use a Friedel-Crafts acylation reaction to introduce the pyrrolidine ring. Subsequent steps may include methylation, oxidation, and amide bond formation to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using specialized equipment to handle the reagents and conditions required. The process would be optimized for efficiency and yield, ensuring that the final product meets the necessary purity standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of different substituted naphthalene derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
Naphthalene derivatives: These compounds share the naphthalene ring system but may have different substituents and functional groups.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but may have different side chains and functional groups.
Properties
IUPAC Name |
4-methoxy-3-methyl-3-[(1-naphthalen-1-yl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(13-28-2,11-19(25)26)22-20(27)15-10-18(24)23(12-15)17-9-5-7-14-6-3-4-8-16(14)17/h3-9,15H,10-13H2,1-2H3,(H,22,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTSEGWDMRVYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(COC)NC(=O)C1CC(=O)N(C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Chlorofuran-2-carbonyl)amino]-3-(2,4-dimethoxyphenyl)propanoic acid](/img/structure/B6663580.png)
![3-[[2-(3-Methyl-2-oxobenzimidazol-1-yl)acetyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B6663586.png)
![4-methoxy-3-methyl-3-[(1-oxo-2H-isoquinoline-3-carbonyl)amino]butanoic acid](/img/structure/B6663594.png)
![3-(2,4-dimethoxyphenyl)-3-[[2-(2-oxo-3H-benzimidazol-1-yl)acetyl]amino]propanoic acid](/img/structure/B6663601.png)
![3-[(3,4-Dimethylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid](/img/structure/B6663608.png)
![3-[(2-Fluoro-5-methylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid](/img/structure/B6663609.png)
![3-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]-4-methoxy-3-methylbutanoic acid](/img/structure/B6663611.png)


![3-[(1,5-Dimethylpyrazole-3-carbonyl)amino]-4-methoxy-3-methylbutanoic acid](/img/structure/B6663633.png)


![4-Methoxy-3-methyl-3-[(6-methylpyridine-2-carbonyl)amino]butanoic acid](/img/structure/B6663667.png)
